TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE
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Overview
Description
®-N-Boc-α-(iodomethyl)benzeneethanamine is a chemical compound with the molecular formula C14H20INO2. It is a derivative of benzeneethanamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and an iodomethyl group is attached to the α-position of the ethyl chain. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-α-(iodomethyl)benzeneethanamine typically involves the following steps:
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Protection of the Amine Group: : The amine group of benzeneethanamine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting benzeneethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
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Iodomethylation: : The protected amine is then subjected to iodomethylation. This involves the reaction of the Boc-protected benzeneethanamine with iodomethane (CH3I) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of ®-N-Boc-α-(iodomethyl)benzeneethanamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-α-(iodomethyl)benzeneethanamine undergoes various chemical reactions, including:
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Substitution Reactions: : The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols. This is typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
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Reduction Reactions: : The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Oxidation Reactions: : The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: NaH, K2CO3, DMF (dimethylformamide)
Reduction: LiAlH4, NaBH4, THF (tetrahydrofuran)
Oxidation: KMnO4, CrO3, acetone
Major Products
Substitution: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Reduction: The major product is the corresponding methyl derivative.
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
®-N-Boc-α-(iodomethyl)benzeneethanamine has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
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Biology: : The compound is used in the study of enzyme mechanisms and protein-ligand interactions
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Medicine: : It is investigated for its potential use in drug development. The compound’s ability to undergo various chemical transformations makes it a candidate for the synthesis of pharmaceutical compounds.
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Industry: : It is used in the production of fine chemicals and specialty materials. Its unique reactivity is exploited in the manufacture of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of ®-N-Boc-α-(iodomethyl)benzeneethanamine involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, affecting their function.
Molecular Targets and Pathways
Proteins: The compound can modify amino acid residues in proteins, altering their activity.
Enzymes: It can inhibit or activate enzymes by covalently modifying their active sites.
DNA: The compound can interact with DNA, potentially leading to mutations or changes in gene expression.
Comparison with Similar Compounds
®-N-Boc-α-(iodomethyl)benzeneethanamine can be compared with other similar compounds such as:
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Benzyl Iodide: : Similar in structure but lacks the Boc-protected amine group. It is used in organic synthesis for introducing benzyl groups.
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®-N-Boc-α-(bromomethyl)benzeneethanamine: : Similar but with a bromomethyl group instead of an iodomethyl group. It has different reactivity and is used in different synthetic applications.
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®-N-Boc-α-(chloromethyl)benzeneethanamine: : Similar but with a chloromethyl group. It is less reactive than the iodomethyl derivative and is used in different contexts.
Uniqueness
The uniqueness of ®-N-Boc-α-(iodomethyl)benzeneethanamine lies in its iodomethyl group, which provides higher reactivity compared to its bromo and chloro counterparts. This makes it particularly useful in reactions requiring a strong electrophile.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-iodo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWACWHUQANTFH-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565798 |
Source
|
Record name | tert-Butyl [(2R)-1-iodo-3-phenylpropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293305-69-8 |
Source
|
Record name | tert-Butyl [(2R)-1-iodo-3-phenylpropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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